1-(Dicyclohexylsulfamoyl)imidazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H25N3O2S |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N,N-dicyclohexylimidazole-1-sulfonamide |
InChI |
InChI=1S/C15H25N3O2S/c19-21(20,17-12-11-16-13-17)18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h11-15H,1-10H2 |
InChI Key |
ZCGAMXYETAKDDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)S(=O)(=O)N3C=CN=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Dicyclohexylsulfamoyl Imidazole
Strategic Approaches to N-Sulfamoylation of Imidazoles
N-sulfamoylation is a key transformation for introducing a sulfamoyl moiety onto a nitrogen atom of the imidazole (B134444) ring. This process requires the activation of the sulfamoyl group, typically in the form of a sulfamoyl chloride, which then reacts with the nucleophilic imidazole nitrogen.
The most direct method for the synthesis of N-sulfamoylated imidazoles involves the reaction of imidazole with a sulfamoyl chloride in the presence of a base. The imidazole nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfamoyl chloride and displacing the chloride leaving group. The base is required to neutralize the hydrochloric acid generated during the reaction.
While specific literature on the direct synthesis of 1-(Dicyclohexylsulfamoyl)imidazole is not prevalent, the general mechanism follows established principles of N-acylation and N-sulfonylation of heterocyclic amines. youtube.comnih.gov The reaction is analogous to the well-documented N-acylation of imidazoles, where an acyl chloride reacts with the imidazole nitrogen. youtube.comnih.gov In this case, the acyl chloride is replaced by a sulfamoyl chloride. A catalytic method for the sulfamoylation of alcohols has been reported using N-methylimidazole as an organic base catalyst, highlighting the role of the imidazole moiety in facilitating such transformations. nih.gov
The imidazole ring possesses two distinct nitrogen atoms: a 'pyrrole-type' nitrogen (N-1) bearing a hydrogen atom and a 'pyridine-type' nitrogen (N-3) with a lone pair of electrons. In an unsubstituted imidazole, these two nitrogens are in rapid tautomeric equilibrium, making them chemically equivalent. However, in asymmetrically substituted imidazoles, the two nitrogens become non-equivalent, leading to the possibility of forming two different regioisomers upon N-substitution.
The control of regioselectivity is a critical aspect of imidazole chemistry. nih.govrsc.orgacs.org Several factors influence whether substitution occurs at the N-1 or N-3 position:
Steric Hindrance : Bulky substituents already present on the imidazole ring can sterically hinder one of the nitrogen atoms, directing the incoming electrophile to the less hindered position. acs.org
Protecting Groups : A common strategy to achieve regioselectivity is the use of a protecting group on one of the nitrogen atoms. The SEM (2-(trimethylsilyl)ethoxymethyl) group, for instance, can be used to direct arylation to specific C-H bonds and can be transposed from N-1 to N-3 (a "SEM-switch") to enable functionalization at otherwise less reactive positions. nih.gov
Electronic Effects : The electronic properties of existing substituents can influence the nucleophilicity of the respective nitrogen atoms. Electron-donating groups can enhance the nucleophilicity of the nearby nitrogen, while electron-withdrawing groups can decrease it. tandfonline.com
Reaction Conditions : The choice of solvent, base, and temperature can also play a role in directing the regiochemical outcome of the substitution. youtube.com
Table 1: Factors Influencing Regioselective N-Substitution of Imidazoles
| Factor | Influence on Regioselectivity | Example Strategy | Reference |
| Steric Hindrance | Directs substitution to the less sterically crowded nitrogen atom. | Use of bulky substituents at C-4(5) to favor substitution at N-1. | acs.org |
| Protecting Groups | Blocks one nitrogen, allowing selective functionalization of the other. | Introduction of a SEM group at N-1 to direct substitution. | nih.gov |
| Electronic Effects | Electron-donating groups on the ring can activate a specific nitrogen. | An electron-donating group at C-4 may favor substitution at N-1. | tandfonline.com |
| Reaction Conditions | Solvent polarity and choice of base can alter the tautomeric equilibrium. | Phase transfer catalysis can enhance selectivity in N-alkylation. | tandfonline.com |
Precursors and Reagents for Dicyclohexylsulfamoyl Moiety Introduction
The key reagent for introducing the dicyclohexylsulfamoyl group is Dicyclohexylsulfamoyl chloride . This compound is a derivative of sulfamic acid where the nitrogen atom is disubstituted with two cyclohexyl groups.
The synthesis of dicyclohexylsulfamoyl chloride typically proceeds via the reaction of dicyclohexylamine (B1670486) with sulfuryl chloride (SO₂Cl₂) in an inert solvent. In this reaction, the nitrogen atom of the secondary amine acts as a nucleophile, attacking one of the sulfur-chlorine bonds of sulfuryl chloride, leading to the formation of the sulfamoyl chloride and hydrogen chloride. A non-nucleophilic base is often added to scavenge the HCl byproduct.
Advanced Synthetic Pathways for Complex N-Substituted Imidazoles
While direct sulfamoylation is the most straightforward route to the target compound, a broader look at advanced synthetic methods for N-substituted imidazoles provides context for the synthesis of more complex analogues. These methods often involve constructing the imidazole ring itself with the desired N-substituent already incorporated.
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient for generating molecular diversity. nih.gov Several MCRs have been developed for the synthesis of highly substituted imidazoles. acs.orgacs.orgrsc.orgrsc.org
Debus Synthesis : The first reported synthesis of imidazole involved a three-component reaction of glyoxal, formaldehyde, and ammonia. pharmaguideline.combaranlab.org Modern variations can use different aldehydes and amine sources to produce a variety of substituted imidazoles.
Copper-Catalyzed MCR : A practical method for synthesizing 2,4,5-trisubstituted imidazoles involves the copper-catalyzed reaction of benzil (B1666583) or benzoin, an aldehyde, and ammonium (B1175870) acetate. rsc.org
Van Leusen Imidazole Synthesis : This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an imine to form the imidazole ring. nih.gov
These methods are particularly useful for creating complex imidazole cores that can subsequently be functionalized or that already incorporate desired substitution patterns.
Catalysis plays a significant role in the functionalization of imidazoles. While the target compound is a sulfamoyl derivative, the principles of catalytic N-alkylation and N-acylation are highly relevant.
Catalytic N-Alkylation : Numerous catalytic systems have been developed for the N-alkylation of imidazoles. These include phase-transfer catalysis, which allows for high yields while avoiding the common side-reaction of quaternization. tandfonline.com Solid-base catalysts, such as alkali-metal doped carbons, have been used in solvent-free conditions, often enhanced by ultrasound, presenting a green chemistry approach. researchgate.netrsc.orgrsc.org Metal-free N-allylation has also been achieved using Morita–Baylis–Hillman (MBH) adducts. beilstein-journals.org
Catalytic N-Acylation : Imidazole itself can act as a catalyst for acyl transfer reactions, forming an N-acylimidazolide intermediate. youtube.comnih.gov This reactivity is fundamental to its role in biological systems, such as in the catalytic triad (B1167595) of serine proteases, where a histidine (imidazole) residue facilitates the acylation and deacylation steps. wikipedia.org N-acyl imidazoles are recognized as versatile electrophiles in their own right for chemical biology applications. nih.gov
Table 2: Comparison of Selected Catalytic Methods for Imidazole N-Substitution Analogues
| Method | Catalyst / Conditions | Reactants | Product Type | Key Advantage | Reference |
| Phase Transfer Catalysis | K₂CO₃, Aliquat 336, no solvent | Imidazole, Alkyl Halide | N-Alkylimidazole | High selectivity, avoids quaternization | tandfonline.com |
| Solid-Base Catalysis | Cs⁺-Norit carbon, ultrasound | Imidazole, 1-Bromobutane | N-Alkylimidazole | Solvent-free, high yield | rsc.orgrsc.org |
| MCR (Copper-Catalyzed) | CuI, BuOH, reflux | Aldehyde, Benzoin, NH₄OAc | 2,4,5-Trisubstituted Imidazole | High efficiency, good yields in short time | rsc.org |
| MBH Adduct Chemistry | Toluene, reflux (catalyst-free) | Imidazole, MBH Acetate | N-Allylimidazole | Metal-free allylation | beilstein-journals.org |
Electrochemical Synthetic Routes for N-Heterocyclic Compounds
The synthesis of N-heterocyclic compounds, a cornerstone of organic chemistry, has increasingly benefited from the advancements in electrochemical methods. rsc.orgthieme-connect.comnih.gov These techniques offer a green and efficient alternative to traditional chemical redox reactions by utilizing electrical current to drive chemical transformations. chim.it Electrosynthesis allows for mild reaction conditions, high selectivity, and the avoidance of stoichiometric amounts of oxidizing or reducing agents, which are often toxic or expensive. nih.govchim.it
Electrochemical synthesis of N-heterocycles can proceed through two primary pathways: direct and indirect electrolysis. rsc.orgoup.com
Direct Electrolysis: In this approach, the substrate is directly oxidized or reduced at the electrode surface to generate a reactive intermediate, such as a radical cation or anion. oup.com For instance, the anodic oxidation of amines and amides can generate aminyl and amidyl radicals, which are key intermediates in the formation of N-heterocyclic compounds. oup.com These radicals can then undergo intramolecular or intermolecular reactions to form the desired heterocyclic ring.
Indirect Electrolysis: This method involves the use of a mediator, which is a species that is electrochemically regenerated in a catalytic cycle. chim.itoup.com The mediator transfers electrons between the electrode and the substrate. This can be particularly useful when the direct electrolysis of the substrate requires a high overpotential or leads to side reactions. nih.gov Common mediators include transition metal complexes and organic compounds. oup.com For example, ferrocene (B1249389) has been used as a mediator in the electrochemical synthesis of polycyclic N-heteroaromatics. oup.com
The construction of the imidazole ring, a key feature of many biologically active molecules, has been a subject of interest in electrochemical synthesis. thieme-connect.combaranlab.org Electrochemical methods can facilitate the formation of the critical carbon-nitrogen bonds required for the imidazole core. chim.itoup.com The generation of radical intermediates under electrochemical conditions allows for novel bond-forming strategies that might be challenging to achieve with conventional methods. rsc.org The precise control over the electrode potential and current density in electrosynthesis offers a powerful tool for optimizing the yield and selectivity of N-heterocyclic compound formation. chim.it
Optimization of Reaction Conditions and Yields for N-Sulfamoyl Imidazoles
The synthesis of N-sulfamoyl imidazoles requires careful optimization of reaction conditions to achieve high yields and purity. The reactivity of the starting materials and the stability of the intermediates and final product are highly dependent on factors such as the choice of solvent, catalyst, temperature, and reaction time.
The formation of the sulfamoyl bond itself is a critical step. Sulfamoyl chlorides are common reagents for this transformation, reacting with amines to form the corresponding sulfamide. In the context of N-sulfamoyl imidazoles, the reaction would involve the coupling of a sulfamoyl chloride with imidazole. However, the synthesis of sulfamoyl azides from secondary amines has also been explored, which can then be used in subsequent reactions. nih.gov
Several strategies have been investigated to optimize the synthesis of related N-sulfonyl and N-sulfamoyl compounds, which can be extrapolated to the synthesis of this compound. These include:
Catalyst- and Solvent-Free Conditions: For some imine and imidazole syntheses, reactions can be carried out under solvent- and catalyst-free conditions, often with the aid of microwave or ultrasound irradiation. researchgate.netmdpi.com This approach offers significant environmental benefits and can lead to shorter reaction times and higher yields. researchgate.net
Use of Organocatalysts: Pyrrolidine has been shown to be an effective organocatalyst for the synthesis of N-sulfonyl imines from aldehydes and sulfonamides. organic-chemistry.org This type of catalysis proceeds through an iminium activation mechanism and provides excellent yields under mild, metal-free conditions. organic-chemistry.org
Lewis Acid Catalysis: Lewis acids can play a crucial role in activating substrates and promoting the desired reaction. For example, tris(2,2,2-trifluoroethyl)borate has been used as a mild reagent for the condensation of amides with carbonyl compounds to form N-sulfonyl imines. organic-chemistry.org
Control of Acidity/Basicity: The regioselectivity of reactions involving imidazoles can often be controlled by the pH of the reaction medium. youtube.com For N-alkylation of imidazoles, the choice of base and solvent can significantly influence which nitrogen atom is functionalized. youtube.com
The following table summarizes key findings on the optimization of reactions for the synthesis of related imidazole and N-sulfonyl compounds.
| Reaction Type | Key Optimization Parameters | Typical Findings | Reference |
| Sulfamoyl Azide (B81097) Transfer | Solvent, Temperature | Acetonitrile at 0 °C was found to be optimal for the synthesis of sulfamoyl azides from secondary amines, providing high yields. | nih.gov |
| N-Sulfonylimine Synthesis | Catalyst, Reaction Conditions | Pyrrolidine as an organocatalyst allows for efficient synthesis at room temperature without the need for metals or acids. | organic-chemistry.org |
| Imidazole Synthesis | Catalyst, Energy Source | The use of heterogeneous catalysts and microwave or ultrasonic irradiation can lead to high yields in shorter reaction times under solvent-free conditions. | mdpi.comresearchgate.net |
| N-Alkylation of Imidazoles | Base, Solvent | The choice of base and solvent can control the regioselectivity of the alkylation on the imidazole ring. | youtube.com |
Chromatographic and Spectroscopic Methods for Synthetic Intermediates and Final Product Characterization
The unambiguous identification and characterization of this compound and its synthetic intermediates are crucial for confirming the success of the synthesis and ensuring the purity of the final product. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.
Chromatographic Methods:
Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring the progress of a reaction in real-time. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, the consumption of starting materials and the formation of the product can be visualized.
Column Chromatography: Following the completion of the reaction, column chromatography is the standard method for purifying the crude product. The choice of stationary phase (e.g., silica (B1680970) gel) and eluent is optimized to achieve efficient separation of the desired compound from any unreacted starting materials, byproducts, or catalysts.
High-Performance Liquid Chromatography (HPLC): HPLC can be used for both analytical and preparative purposes. It offers higher resolution than column chromatography and is particularly useful for assessing the purity of the final product and for isolating minor components.
Spectroscopic Methods:
The structure of this compound and its intermediates is elucidated using a suite of spectroscopic techniques:
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of key functional groups. For this compound, characteristic absorption bands would be expected for the sulfonyl group (S=O stretching), the C-N bonds, and the vibrations of the imidazole and cyclohexyl rings. For related sulfonamides, characteristic bands for N-H stretching (if present in an intermediate) are observed around 3263–3371 cm⁻¹, while the S=O stretching bands appear in the regions of 1174–1127 cm⁻¹ and 1072–1010 cm⁻¹. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the imidazole ring and the cyclohexyl groups. The chemical shifts, splitting patterns (multiplicity), and integration of these signals are used to confirm the connectivity of the atoms.
¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments in the molecule. The chemical shifts of the carbons in the imidazole ring and the cyclohexyl groups would be characteristic of their electronic environment.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the molecule. For sulfonamides, the presence of the sulfonyl group is often confirmed by observing the [M+2]⁺ peak due to the natural abundance of the ³⁴S isotope. nih.gov
X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. nih.govnih.gov This technique has been used to characterize various imidazole derivatives, providing precise details about their molecular conformation. nih.govnih.gov
The following table summarizes the expected spectroscopic data for the characterization of N-sulfamoyl and imidazole-containing compounds.
| Spectroscopic Technique | Key Observables for N-Sulfamoyl Imidazoles | Reference |
| FT-IR | S=O stretching vibrations, C-N stretching, imidazole and cyclohexyl ring vibrations. | nih.gov |
| ¹H NMR | Signals for imidazole ring protons, signals for cyclohexyl protons (distinguishable axial and equatorial protons). | nih.gov |
| ¹³C NMR | Resonances for imidazole ring carbons, resonances for cyclohexyl carbons. | nih.gov |
| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight, fragmentation patterns characteristic of the sulfamoyl and imidazole moieties, [M+2]⁺ peak. | nih.gov |
| X-ray Crystallography | Precise bond lengths and angles, molecular conformation, intermolecular interactions in the solid state. | nih.govnih.gov |
Chemical Reactivity and Mechanistic Investigations of 1 Dicyclohexylsulfamoyl Imidazole
The reactivity of the imidazole (B134444) ring in 1-(Dicyclohexylsulfamoyl)imidazole is significantly modulated by the presence of the N-sulfonyl substituent. This group influences the electron density of the heterocyclic system and sterically shields potential reaction sites, thereby governing the course of both electrophilic and nucleophilic attacks.
Electrophilic and Nucleophilic Reaction Pathways on the Imidazole Ring System
The imidazole ring is an electron-rich aromatic heterocycle, making it generally susceptible to electrophilic substitution. nih.gov However, the dicyclohexylsulfamoyl group at the N-1 position acts as a strong electron-withdrawing group. This effect deactivates the imidazole ring, rendering it less reactive towards electrophiles compared to unsubstituted imidazole. Electrophilic attack on the nitrogen of the N-sulfonyl group is generally unfavorable as it would disrupt the aromaticity of the ring system. youtube.com
Conversely, the electron-withdrawing nature of the sulfamoyl substituent makes the imidazole ring more susceptible to nucleophilic attack, particularly at the C-2 position, which has the lowest electron density. nih.gov The bulky dicyclohexyl groups introduce substantial steric hindrance around the N-1 position, which can influence the approach of incoming nucleophiles and electrophiles. This steric shielding is analogous to that seen in certain N-acylimidazoles, where bulky substituents on the acyl group confer increased stability by physically blocking access to the reactive centers. researchgate.net
Analysis of Preferential Reaction Sites and Regioselectivity
The regioselectivity of reactions involving this compound is dictated by a combination of electronic and steric factors.
Electrophilic Substitution: In the event of an electrophilic attack on the deactivated ring, the reaction would preferentially occur at the C-4 or C-5 positions. nih.gov The strong deactivating effect of the nitro group in nitrations of imidazole, for example, demonstrates the impact of electron-withdrawing substituents. youtube.com The steric bulk of the dicyclohexylsulfamoyl group would likely further influence the regioselectivity, potentially favoring the less hindered C-4 position over the C-5 position.
Nucleophilic Substitution: Nucleophilic attack is most likely to occur at the C-2 position of the imidazole ring. nih.gov However, the primary site for nucleophilic attack on the entire molecule is the sulfur atom of the sulfamoyl group, leading to the cleavage of the N-S bond and displacement of the imidazole as a leaving group. This pathway is common for N-sulfonyl imidazoliums, which are used as versatile coupling and sulfonating agents. researchgate.net
The table below summarizes the expected reactivity at different positions of the imidazole ring.
| Reaction Type | Position | Reactivity Profile | Influencing Factors |
| Electrophilic Attack | C4/C5 | Deactivated | Electron-withdrawing sulfamoyl group |
| N1/N3 | Unfavorable | Loss of aromaticity | |
| Nucleophilic Attack | C2 | Activated | Electron-withdrawing sulfamoyl group |
| Sulfur Atom | Highly Favorable | Imidazole is a good leaving group |
Mechanistic Elucidation of Key Transformations Involving the Imidazole Nitrogen and Sulfamoyl Group
The most significant transformation involving this compound is the nucleophilic substitution at the sulfamoyl sulfur atom. In this mechanism, the imidazole moiety functions as a leaving group. This reactivity is analogous to the behavior of N-sulfonyl imidazolium (B1220033) salts, which react rapidly with nucleophiles like carboxylic acids to form mixed anhydrides, demonstrating the lability of the N-S bond. researchgate.net
The general mechanism can be depicted as: Nu:⁻ + (c-C₆H₁₁)₂N-SO₂-Im → [(c-C₆H₁₁)₂N-SO₂-(Nu)-Im]⁻ → (c-C₆H₁₁)₂N-SO₂-Nu + Im⁻
Here, a nucleophile (Nu:⁻) attacks the electrophilic sulfur center, leading to a transient pentacoordinate intermediate. Subsequent expulsion of the resonance-stabilized imidazolide (B1226674) anion yields the sulfonated product and regenerates the imidazole. The large dicyclohexyl groups on the nitrogen atom sterically protect the sulfamoyl moiety, but the sulfur atom remains accessible to nucleophiles. The stability of the resulting imidazolide anion makes imidazole a good leaving group, facilitating these transformations. This reactivity makes N-sulfamoyl imidazoles useful reagents in organic synthesis, for instance, in the transfer of the sulfamoyl group itself. nih.gov
Stability and Degradation Pathways of N-Sulfamoyl Imidazoles under Diverse Chemical Conditions
The stability of this compound is largely influenced by the steric hindrance provided by the dicyclohexyl groups. Research on sterically hindered N-acylimidazoles has shown that such compounds can exhibit remarkable stability towards both acidic and basic hydrolysis. researchgate.net For example, N-(2,4,6-trimethylbenzoyl)imidazole is stable for extended periods under conditions that would typically cleave an acyl-imidazole bond. researchgate.net By analogy, the dicyclohexylsulfamoyl group is expected to confer significant hydrolytic stability to the molecule.
Despite this, certain degradation pathways remain plausible under specific conditions:
Hydrolysis: While slowed by steric hindrance, hydrolysis of the N-S bond can occur under forcing acidic or basic conditions over time, yielding dicyclohexylamine (B1670486), sulfuric acid, and imidazole. Sulfamoyl triazoles, for instance, are noted to be more hydrolytically stable than their sulfonyl triazole counterparts. nih.gov
Oxidation and Photodegradation: The imidazole ring itself is susceptible to degradation through oxidation and exposure to light. nih.gov Forced degradation studies on the drug daclatasvir, which contains an imidazole moiety, revealed pathways involving base-mediated autoxidation and photodegradation in solution. nih.gov Similar pathways could potentially lead to the degradation of this compound, resulting in various oxidized and ring-opened products.
The expected stability under various conditions is summarized below.
| Condition | Expected Stability | Potential Degradation Products | Rationale/Analogy |
| 3% TFA (Acidic) | High | Minimal hydrolysis | Steric hindrance, similar to stable N-acylimidazoles. researchgate.net |
| 2% DBU (Basic) | High | Minimal hydrolysis | Steric hindrance, similar to stable N-acylimidazoles. researchgate.net |
| Ammonolysis | Moderate to Low | Dicyclohexylsulfonamide, Imidazole | N-S bond cleavage, analogous to cleavage of N-acylimidazoles. researchgate.net |
| Oxidation (e.g., H₂O₂) | Low | Oxidized imidazole ring products | General susceptibility of the imidazole ring to oxidation. nih.gov |
| Photolysis (UV light) | Low | Ring-opened and rearranged products | General susceptibility of the imidazole ring to photodegradation. nih.gov |
Applications of 1 Dicyclohexylsulfamoyl Imidazole in Synthetic Organic Chemistry
Exploration as a Reagent in Organic Transformations
The reactivity of 1-(Dicyclohexylsulfamoyl)imidazole is primarily dictated by the sulfamoyl-imidazole linkage. The strong electron-withdrawing nature of the dicyclohexylsulfamoyl group makes the imidazole (B134444) ring an excellent leaving group, which is a key feature for its function as an activating agent.
In theory, this compound could serve as an effective activating agent for carboxylic acids and alcohols. When a carboxylic acid reacts with this reagent, it would likely form a highly reactive acyl-imidazolium intermediate or a mixed anhydride. This activation facilitates subsequent nucleophilic attack by an alcohol or amine to form esters or amides, respectively.
For alcohols, the activation would proceed via the formation of a sulfamate (B1201201) ester. This transformation converts the hydroxyl group, which is a poor leaving group, into a sulfonate-like moiety that is readily displaced by nucleophiles. This methodology is analogous to the activation of alcohols using other sulfonyl chlorides. The bulky dicyclohexyl groups could also impart specific steric selectivities in these reactions.
One of the most promising potential applications of this compound is in amide bond formation, acting as an analogue to the widely used coupling reagent 1,1'-Carbonyldiimidazole (CDI). CDI is known for its ability to activate carboxylic acids, facilitating peptide synthesis and other amidation reactions.
The proposed mechanism involves the reaction of a carboxylic acid with this compound to form an N-acylimidazolium intermediate. This intermediate is highly susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide bond. The byproducts of this reaction would be imidazole and dicyclohexylsulfamic acid. A key advantage of such imidazole-based coupling agents is the formation of relatively benign byproducts.
Table 1: Comparison of this compound and 1,1'-Carbonyldiimidazole (CDI)
| Feature | This compound (Proposed) | 1,1'-Carbonyldiimidazole (CDI) |
| Activating Group | Dicyclohexylsulfamoyl | Carbonyl |
| Leaving Group | Imidazole | Imidazole |
| Byproducts | Imidazole, Dicyclohexylsulfamic acid | Imidazole, Carbon dioxide |
| Reactive Intermediate | N-Acylimidazolium salt | N-Acylimidazolium salt |
While this compound itself is not an acylating agent, it serves to activate a carboxylic acid for acylation reactions. The true acylating agent is the N-acylimidazolium species formed in situ.
Furthermore, its structural class, N-sulfonylimidazoles, includes important reagents for other types of chemical transformations. A notable example is imidazole-1-sulfonyl azide (B81097), which is a widely used diazo-transfer reagent. This reagent efficiently converts primary amines to azides and activated methylene (B1212753) groups into diazo compounds. Although this compound lacks the azide group necessary for diazo-transfer, the established reactivity of imidazole-1-sulfonyl azide highlights the versatility of the N-sulfonylimidazole scaffold. The stability and reactivity of this scaffold can be tuned by the substituent on the sulfonyl group, which in this case are the dicyclohexyl groups.
Investigation as a Catalyst or Ligand Precursor in Homogeneous and Heterogeneous Catalysis
The imidazole core of this compound opens up possibilities for its use in the field of catalysis, particularly as a precursor to N-heterocyclic carbene (NHC) ligands.
N-Heterocyclic carbenes (NHCs) have become ubiquitous ligands in organometallic chemistry and catalysis. They are typically generated by the deprotonation of corresponding imidazolium (B1220033) or imidazolinium salts.
A hypothetical route to an NHC from this compound would involve a two-step process:
N-Alkylation/Arylation: The unsubstituted nitrogen of the imidazole ring can be alkylated or arylated to form a 1-R-3-(dicyclohexylsulfamoyl)imidazolium salt.
Deprotonation: Treatment of this imidazolium salt with a strong base would remove the proton from the C2 position of the imidazole ring, yielding a free N-heterocyclic carbene.
The resulting NHC would be substituted with a dicyclohexylsulfamoyl group at one of the nitrogen atoms. This bulky and electron-withdrawing group could significantly influence the steric and electronic properties of the NHC, and consequently, the catalytic activity of its metal complexes.
NHC ligands are extensively used in transition metal-catalyzed reactions. Aryl imidazolylsulfonates, which are structurally related, have been shown to participate as electrophilic partners in palladium-mediated cross-coupling reactions, serving as stable and reactive alternatives to triflates.
An NHC derived from this compound could be used to prepare novel transition metal complexes (e.g., with Palladium, Copper, Ruthenium). These complexes could then be investigated as catalysts in a variety of cross-coupling reactions. The specific properties endowed by the dicyclohexylsulfamoyl group might offer unique reactivity or selectivity in these transformations.
Table 2: Potential Applications in Transition Metal-Catalyzed Reactions
| Reaction Type | Metal Catalyst | Potential Role of Derived NHC Ligand |
| Suzuki Coupling | Palladium | Stabilizing the active Pd(0) species, influencing reductive elimination. |
| Heck Reaction | Palladium | Enhancing catalyst stability and turnover number. |
| Buchwald-Hartwig Amination | Palladium | Modulating the reactivity of the Pd-N bond. |
| Sonogashira Coupling | Palladium/Copper | Facilitating the formation of carbon-carbon bonds. |
| Olefin Metathesis | Ruthenium | Tuning the activity and selectivity of Grubbs-type catalysts. |
Utilization in Derivatization Strategies for Analytical Chemistry
This compound has emerged as a specialized reagent in analytical chemistry, primarily for the derivatization of compounds bearing active hydrogen atoms. This process chemically modifies the analyte, facilitating its analysis by chromatographic and spectrometric methods.
Derivatization of Active Hydrogens in Amines, Alcohols, Carboxylic Acids, and Phenols
The core utility of this compound lies in its reactivity towards active hydrogen atoms present in various functional groups, including amines, alcohols, carboxylic acids, and phenols. The dicyclohexylsulfamoyl group is introduced into the analyte molecule, replacing the active hydrogen. This transformation is crucial for several reasons. Firstly, it can decrease the polarity of the analyte, a desirable characteristic for gas chromatography. Secondly, the introduction of a bulky, non-polar group can improve the analyte's volatility and thermal stability.
The reaction mechanism involves the nucleophilic attack of the active hydrogen-containing group (e.g., the hydroxyl group of an alcohol or the amino group of an amine) on the sulfur atom of the sulfamoyl imidazole, leading to the displacement of the imidazole group, which acts as a good leaving group. This results in the formation of a stable N-dicyclohexylsulfamoyl or O-dicyclohexylsulfamoyl derivative.
While specific research detailing the derivatization of a wide range of individual amines, alcohols, carboxylic acids, and phenols with this compound is not extensively documented in publicly available literature, the fundamental reactivity of the sulfamoyl imidazole moiety with these functional groups is a well-established principle in organic chemistry.
Enhancement of Chromatographic Resolution, Volatility, and Thermal Stability for Gas Chromatography Applications
For a compound to be successfully analyzed by gas chromatography (GC), it must be volatile and thermally stable enough to be vaporized and pass through the GC column without decomposition. Many biologically and environmentally relevant molecules, such as certain amines, phenols, and carboxylic acids, are often non-volatile or thermally labile due to the presence of polar functional groups that lead to strong intermolecular hydrogen bonding.
Derivatization with this compound addresses these challenges. The replacement of a polar active hydrogen with the large, non-polar dicyclohexylsulfamoyl group significantly reduces hydrogen bonding capabilities. This modification typically leads to an increase in the volatility of the derivative compared to the parent analyte, allowing it to be more readily analyzed by GC.
Furthermore, the resulting sulfamoyl derivatives often exhibit enhanced thermal stability. The robust nature of the sulfamoyl linkage can prevent the thermal degradation of sensitive analytes at the high temperatures required for GC analysis. This improved stability ensures that the analyte reaches the detector intact, leading to more accurate and reproducible quantitative results. The introduction of the bulky dicyclohexyl groups can also influence the chromatographic separation, potentially improving the resolution between closely related analytes by altering their interactions with the stationary phase of the GC column.
Application in Mass Spectrometry for Enhanced Detection and Identification
In conjunction with gas chromatography, mass spectrometry (MS) is a powerful tool for the identification and quantification of compounds. Derivatization with this compound can significantly enhance the performance of GC-MS analysis. The resulting derivatives often produce characteristic and predictable fragmentation patterns in the mass spectrometer.
The presence of the dicyclohexylsulfamoyl group introduces specific fragment ions that can be indicative of the derivatized molecule. The fragmentation of the dicyclohexyl moiety can lead to the formation of characteristic ions, which can be used for selected ion monitoring (SIM) or multiple reaction monitoring (MRM) experiments. These targeted MS techniques can significantly improve the sensitivity and selectivity of the analysis, allowing for the detection of trace levels of the analyte in complex matrices.
Moreover, the derivatization can lead to a higher molecular weight for the analyte, shifting its mass-to-charge ratio (m/z) to a region of the mass spectrum with lower background noise. This can result in an improved signal-to-noise ratio and, consequently, lower detection limits. The distinct isotopic pattern of sulfur can also aid in the identification of the derivatized compound.
Computational and Theoretical Investigations of 1 Dicyclohexylsulfamoyl Imidazole
Quantum Chemical Studies on Molecular Structure, Geometry, and Conformational Analysis (e.g., Density Functional Theory (DFT) Calculations)
Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental in determining the molecular structure and conformational landscape of molecules like 1-(Dicyclohexylsulfamoyl)imidazole. DFT calculations can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles.
For analogous sulfonamides, DFT has been successfully used to investigate the relationship between molecular structure and chemical properties. researchgate.net Such studies on this compound would likely involve geometry optimization to find the lowest energy conformation. The flexibility of the two cyclohexyl rings and the rotational freedom around the S-N and N-C bonds suggest that the molecule can exist in multiple conformations. A potential energy surface scan for the key dihedral angles would be necessary to identify the most stable conformers. nih.govresearchgate.net
Table 1: Hypothetical Geometric Parameters for this compound Based on Related Structures
| Parameter | Predicted Value Range | Basis of Prediction |
| S-N(imidazole) bond length | 1.65 - 1.75 Å | Based on N-sulfonyl compounds |
| S-N(cyclohexyl) bond length | 1.60 - 1.70 Å | Based on sulfonamides |
| S=O bond length | 1.40 - 1.50 Å | Typical for sulfonamides |
| Imidazole (B134444) C-N-S angle | 118 - 125° | Based on N-substituted imidazoles |
| O-S-O angle | 117 - 122° | Typical for sulfonamides |
Note: These are predicted ranges and would require specific DFT calculations for accurate determination.
The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), can also be visualized. The MEP map would likely show negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atoms of the imidazole ring, indicating these as sites for electrophilic attack. nih.gov
Thermodynamic and Kinetic Analysis of Reaction Pathways and Energetics
Thermodynamic and kinetic analyses are crucial for understanding the stability and reactivity of this compound. DFT calculations can be employed to determine thermodynamic properties such as the enthalpy of formation, Gibbs free energy, and entropy. These parameters are essential for predicting the spontaneity of reactions involving this compound.
In the context of its synthesis, which may involve the reaction of dicyclohexylsulfamoyl chloride with imidazole, computational methods can model the reaction pathway. This would involve identifying the transition state structures and calculating the activation energies, providing insight into the reaction kinetics. For instance, studies on the formation of other sulfonamides have utilized computational approaches to understand the reaction mechanism and energy barriers. acs.org
Furthermore, the thermodynamic stability of different conformers of this compound can be compared by calculating their relative energies. Isothermal titration calorimetry has been used to study the binding thermodynamics of related imidazole compounds to proteins, a process that is guided by the molecule's conformational and energetic properties. nih.gov
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) from First Principles
Computational methods can predict various spectroscopic properties of this compound, which are invaluable for its characterization.
NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) calculations at the DFT level can predict the 1H and 13C NMR chemical shifts. mdpi.com The predicted spectra can be compared with experimental data to confirm the molecular structure. For this compound, distinct signals would be expected for the imidazole protons and the protons of the dicyclohexyl groups.
IR Spectroscopy: The vibrational frequencies can be calculated to generate a theoretical IR spectrum. This would show characteristic peaks for the S=O stretching vibrations (typically in the 1300-1400 cm⁻¹ and 1100-1200 cm⁻¹ regions), C-N stretching, and C-H stretching vibrations of the cyclohexyl and imidazole rings.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. The predicted λmax values would provide information about the electronic structure and chromophores within the molecule.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Feature | Typical Range/Value |
| 1H NMR | Imidazole protons | 7.0 - 8.0 ppm |
| 1H NMR | Cyclohexyl protons | 1.0 - 2.5 ppm |
| 13C NMR | Imidazole carbons | 115 - 140 ppm |
| 13C NMR | Cyclohexyl carbons | 25 - 45 ppm |
| IR | S=O stretch (asymmetric) | 1350 - 1380 cm⁻¹ |
| IR | S=O stretch (symmetric) | 1160 - 1180 cm⁻¹ |
| UV-Vis | λmax | ~200-220 nm |
Note: These are generalized predictions based on functional group analysis and require specific calculations.
Molecular Modeling for Understanding Intermolecular Interactions and Binding Affinities (e.g., Ligand-Receptor Interactions in a General Chemical Context)
Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are instrumental in understanding how this compound might interact with other molecules, including potential biological targets. nih.gov
Molecular docking could be used to predict the binding mode and affinity of this compound within the active site of a receptor. The dicyclohexyl groups could engage in hydrophobic interactions, while the sulfonyl oxygen atoms and imidazole nitrogen atoms could form hydrogen bonds. nih.gov
Molecular dynamics simulations can provide insights into the stability of the ligand-receptor complex over time, revealing conformational changes and the dynamics of intermolecular interactions. nih.gov Such studies are crucial in a general chemical context for understanding how this molecule might behave in different chemical environments and for designing molecules with specific binding properties.
Simulation of Reaction Mechanisms and Transition States
Computational chemistry allows for the detailed simulation of reaction mechanisms involving this compound. This includes identifying intermediates, transition states, and calculating the energy profiles of reactions. For example, the hydrolysis of the sulfamoyl-imidazole bond could be modeled to understand its stability in aqueous environments.
DFT calculations are particularly useful for locating transition state structures and calculating activation barriers, which are key to understanding reaction rates. acs.org For instance, in reactions where this compound acts as a reagent, such as in the transfer of the dicyclohexylsulfamoyl group, the mechanism can be elucidated by mapping the potential energy surface of the reaction. The simulation of such mechanisms provides a molecular-level understanding that is often difficult to obtain through experimental means alone. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
